molecular formula C17H21FN4 B5655776 N-(2,3-dimethylphenyl)-5-fluoro-2-(1-piperidinyl)-4-pyrimidinamine

N-(2,3-dimethylphenyl)-5-fluoro-2-(1-piperidinyl)-4-pyrimidinamine

Cat. No. B5655776
M. Wt: 300.37 g/mol
InChI Key: KUIFGZDOYYNCQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar fluorinated pyrimidines and pyrimidinamines involves multiple steps, including electrophilic fluorination, palladium-catalyzed reactions, and telescoped processes for efficient conversion to desired intermediates and final products. A practical synthesis approach for related compounds, such as 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, demonstrates the feasibility of high-yield and economically viable synthetic routes, highlighting the sophistication in synthesizing fluorinated pyrimidines and their derivatives (Zhang et al., 2009).

Molecular Structure Analysis

Molecular structure elucidation often involves X-ray crystallography and spectroscopic methods, providing insights into the compound's geometric configuration, bond lengths, angles, and conformational dynamics. The structure of related compounds, such as 5′′-(4-Chlorobenzylidene)-4′-(4-chlorophenyl)-5-fluoro-1′,1′′-dimethylindoline-3-spiro-2′-pyrrolidine-3′-spiro-3′′-piperidine-2,4′′-dione, reveals intricate details of molecular interactions and conformational states, which are crucial for understanding the compound's chemical behavior and reactivity (Sundar et al., 2011).

Chemical Reactions and Properties

Fluorinated pyrimidines undergo various chemical reactions, including nucleophilic substitution, electrophilic addition, and coupling reactions, which modify their chemical and physical properties. Their reactivity with nucleophiles, such as piperidine, is influenced by the electron-withdrawing fluorine atom, leading to selective and rapid reaction rates. The fluoropyrimidines' reactivity is significantly higher compared to other halogenated pyrimidines, demonstrating their unique chemical behavior (Brown & Waring, 1974).

Physical Properties Analysis

The physical properties of N-(2,3-Dimethylphenyl)-5-fluoro-2-(1-piperidinyl)-4-pyrimidinamine, such as solubility, melting point, and crystalline structure, are determined by its molecular structure and functional groups. Fluorinated compounds often exhibit enhanced thermal stability, low water absorption rates, and desirable solubility in organic solvents, which are critical for their application in various scientific fields (Madhra et al., 2002).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-5-fluoro-2-piperidin-1-ylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4/c1-12-7-6-8-15(13(12)2)20-16-14(18)11-19-17(21-16)22-9-4-3-5-10-22/h6-8,11H,3-5,9-10H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIFGZDOYYNCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=NC(=NC=C2F)N3CCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-5-fluoro-2-(piperidin-1-yl)pyrimidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.